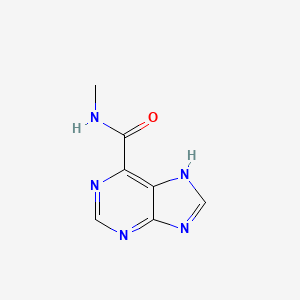![molecular formula C10H20N2O2 B13545101 tert-butyl N-[2-(1-aminocyclopropyl)ethyl]carbamate CAS No. 1422496-54-5](/img/structure/B13545101.png)
tert-butyl N-[2-(1-aminocyclopropyl)ethyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-[2-(1-aminocyclopropyl)ethyl]carbamate: is an organic compound that features a tert-butyl carbamate group attached to a 2-(1-aminocyclopropyl)ethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as tert-butyl carbamate and 2-(1-aminocyclopropyl)ethylamine.
Reaction Conditions: The synthesis involves the protection of the amine group using tert-butyl chloroformate in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to prevent side reactions.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for large-scale production, focusing on factors like temperature control, solvent recycling, and efficient purification methods.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-butyl N-[2-(1-aminocyclopropyl)ethyl]carbamate can undergo oxidation reactions, typically using reagents like hydrogen peroxide or peracids, to form corresponding oxides.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to reduce the carbamate group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base.
Major Products:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amines.
Substitution: Substituted carbamates or amines.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules.
Protecting Group: The tert-butyl carbamate group is often used as a protecting group for amines in organic synthesis.
Biology:
Enzyme Inhibitors: Potential use in the development of enzyme inhibitors due to its structural features.
Prodrugs: Can be used in the design of prodrugs that release active amines in biological systems.
Medicine:
Pharmaceuticals: Investigated for its potential use in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Industry:
Chemical Manufacturing: Used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism by which tert-butyl N-[2-(1-aminocyclopropyl)ethyl]carbamate exerts its effects depends on its application. In medicinal chemistry, it may act by:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways Involved: Modulating biochemical pathways by inhibiting or activating enzymes.
Comparison with Similar Compounds
- tert-butyl N-[2-(1-aminocyclopropyl)methyl]carbamate
- tert-butyl N-[2-(1-aminocyclopropyl)propyl]carbamate
Comparison:
- Structural Differences: The length and branching of the alkyl chain attached to the cyclopropyl group.
- Reactivity: Differences in reactivity due to steric and electronic effects.
- Applications: Variations in applications based on the structural differences, affecting their suitability for different chemical reactions or biological targets.
Conclusion
tert-butyl N-[2-(1-aminocyclopropyl)ethyl]carbamate is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure allows for diverse chemical reactions and applications, making it a valuable tool in organic synthesis, medicinal chemistry, and beyond.
Properties
CAS No. |
1422496-54-5 |
|---|---|
Molecular Formula |
C10H20N2O2 |
Molecular Weight |
200.28 g/mol |
IUPAC Name |
tert-butyl N-[2-(1-aminocyclopropyl)ethyl]carbamate |
InChI |
InChI=1S/C10H20N2O2/c1-9(2,3)14-8(13)12-7-6-10(11)4-5-10/h4-7,11H2,1-3H3,(H,12,13) |
InChI Key |
VUPZXQWKFCXCCM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1(CC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(Tert-butoxy)carbonyl]amino}-3-(2-fluoropyridin-3-yl)propanoic acid](/img/structure/B13545022.png)

![(5-Benzyl-5-azaspiro[2.3]hexan-1-yl)methanamine](/img/structure/B13545040.png)
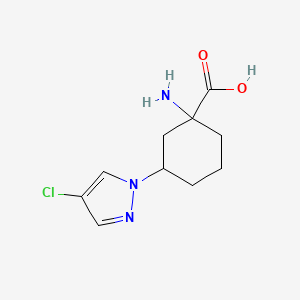
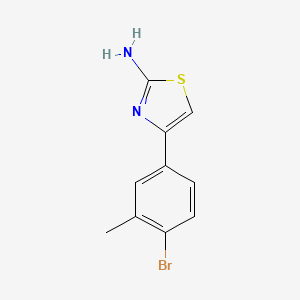
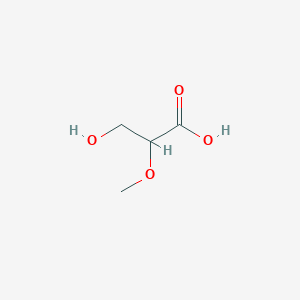
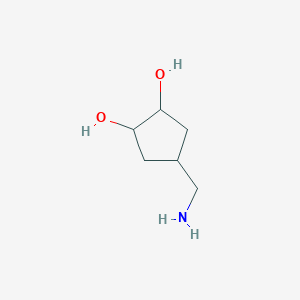
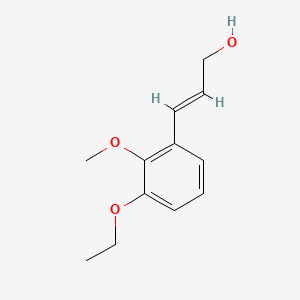
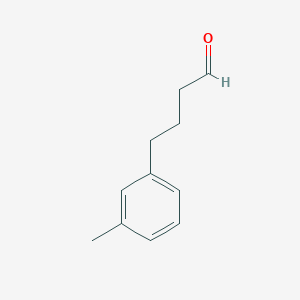
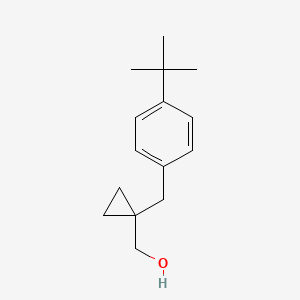
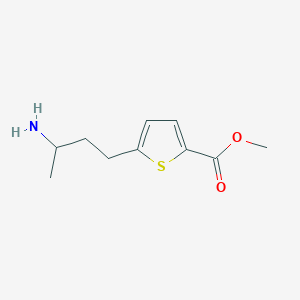
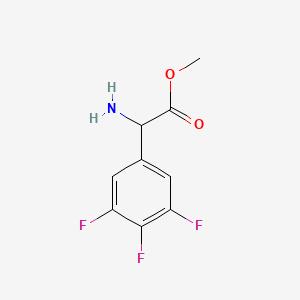
![Benzyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate](/img/structure/B13545109.png)
